1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13268011
InChI: InChI=1S/C14H17N5O/c1-9-8-10(2)17-14(16-9)19-13(15)18-11-4-6-12(20-3)7-5-11/h4-8H,1-3H3,(H3,15,16,17,18,19)
SMILES: CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OC)C
Molecular Formula: C14H17N5O
Molecular Weight: 271.32 g/mol

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine

CAS No.:

Cat. No.: VC13268011

Molecular Formula: C14H17N5O

Molecular Weight: 271.32 g/mol

* For research use only. Not for human or veterinary use.

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine -

Specification

Molecular Formula C14H17N5O
Molecular Weight 271.32 g/mol
IUPAC Name 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine
Standard InChI InChI=1S/C14H17N5O/c1-9-8-10(2)17-14(16-9)19-13(15)18-11-4-6-12(20-3)7-5-11/h4-8H,1-3H3,(H3,15,16,17,18,19)
Standard InChI Key OCSYLDRRDZUXOP-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OC)C
Canonical SMILES CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OC)C

Introduction

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine is a complex organic compound that combines a guanidine group with a pyrimidine ring and a methoxyphenyl moiety. Its molecular formula is C14H17N5O, and it has a molecular weight of approximately 271.32 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities and structural uniqueness.

Synthesis and Preparation

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine typically involves multi-step organic reactions. These processes often start with the preparation of the pyrimidine core, followed by the introduction of the guanidine and methoxyphenyl groups. Specific conditions and reagents can vary, but the goal is to optimize yield and purity.

Biological Activities and Applications

Research on 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine suggests potential biological activities, including interactions with enzymes and nucleic acids. The guanidine moiety can form hydrogen bonds and electrostatic interactions with negatively charged groups in proteins and nucleic acids, which may lead to inhibitory effects on enzymatic activity and nucleic acid function.

Application AreaPotential Use
Medicinal ChemistryPotential therapeutic agent due to biological interactions
Organic SynthesisModel compound for studying guanidine and pyrimidine chemistry

Interaction Studies

Interaction studies with biological molecules are crucial for understanding the mechanisms of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine. Techniques such as spectroscopy and molecular modeling are employed to elucidate how this compound interacts with enzymes and nucleic acids.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine, including variations in the substituents attached to the guanidine group. These differences can affect biological activity and pharmacokinetic properties.

CompoundStructural FeaturesUnique Aspects
1-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidineContains a benzyl group instead of methoxyphenylVariability in substituents affects biological activity
1-(2-Methylbenzyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidineSubstituted with a methylbenzyl groupPotentially different pharmacokinetics

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator